3,5-Diaminopyrazine-2-carboxamide

Description

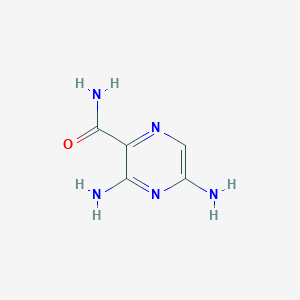

3,5-Diaminopyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine backbone substituted with two amino groups at positions 3 and 5 and a carboxamide group at position 2. This structure confers unique physicochemical properties, including moderate solubility in polar solvents and a planar aromatic system that facilitates interactions with biological targets. The compound has garnered attention for its sodium channel-blocking activity, making it a candidate for therapeutic applications in cystic fibrosis, chronic obstructive pulmonary disease (COPD), and mucosal hydration disorders . Its mechanism involves modulating epithelial sodium channels (ENaC), thereby regulating ion transport and fluid balance in epithelial tissues.

Properties

Molecular Formula |

C5H7N5O |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

3,5-diaminopyrazine-2-carboxamide |

InChI |

InChI=1S/C5H7N5O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11)(H4,6,7,10) |

InChI Key |

RGMFASVFYNTVOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)N)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3,5-Diaminopyrazine-2-carboxamide, a comparative analysis with analogs is provided below. Key structural and functional distinctions are highlighted, supported by experimental data and research findings.

Structural Analogues and Similarity Scores

Evidence from similarity assessments (e.g., Tanimoto coefficients) identifies close analogs:

- 3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 21943-12-4): Similarity score 0.82.

- 3,5-Dibromo-6-methylpyrazin-2-amine (CAS 957230-70-5): Similarity score 0.77.

- Other brominated derivatives (e.g., CAS 74290-66-7, 66490-61-7): Scores range 0.80–0.96 .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 167.15 | -0.45 | 12.3 (water) |

| 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | 292.97 | 1.87 | 0.8 (DMSO) |

| 3,5-Dibromo-6-methylpyrazin-2-amine | 266.92 | 1.92 | 0.5 (DMSO) |

Data indicate that brominated analogs exhibit higher LogP values and lower aqueous solubility, limiting their utility in hydrophilic biological environments compared to the parent compound .

Metabolic Stability

- The carboxamide group in this compound enhances metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) compared to brominated amines (t₁/₂ < 1 hour), which undergo rapid debromination or methylation .

Toxicity Profiles

- This compound exhibits low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), while brominated analogs show moderate toxicity (CC₅₀ = 20–50 μM), attributed to reactive bromine intermediates .

Key Research Findings and Implications

- Structural-Activity Relationship (SAR): Amino groups at positions 3 and 5 are critical for ENaC inhibition. Bromine substitution, while increasing lipophilicity, disrupts target binding .

- Therapeutic Edge : The carboxamide derivative’s balance of solubility and potency positions it as a lead candidate for inhaled therapies targeting cystic fibrosis and COPD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.